molecular formula C17H17N3O2 B2790980 2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide CAS No. 1396855-00-7

2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide

Cat. No.: B2790980
CAS No.: 1396855-00-7
M. Wt: 295.342
InChI Key: ULOLQIATJPFGTC-UHFFFAOYSA-N
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Description

2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide is a compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other modern synthetic techniques .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and biological target. For example, in medicinal chemistry, this compound may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide include other pyrazolo[1,5-a]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the presence of the phenoxy and propanamide groups. These features contribute to its unique chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-13(22-15-7-3-2-4-8-15)17(21)18-11-14-12-19-20-10-6-5-9-16(14)20/h2-10,12-13H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOLQIATJPFGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C2C=CC=CN2N=C1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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